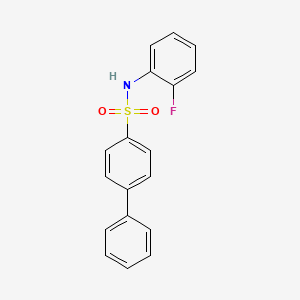

N-(2-fluorophenyl)-4-biphenylsulfonamide

Description

N-(2-fluorophenyl)-4-biphenylsulfonamide is a sulfonamide derivative characterized by a biphenyl group at the 4-position of the benzenesulfonamide core and a 2-fluorophenyl substituent attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO2S/c19-17-8-4-5-9-18(17)20-23(21,22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNGVXDHGDOXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

- Enzyme Inhibition :

- Anticancer Activity :

-

Dual Receptor Antagonism :

- This compound has been explored as a dual antagonist for angiotensin and endothelin receptors, which are involved in cardiovascular diseases. The structural modifications of biphenylsulfonamides have led to improved potency and selectivity against these receptors, making them candidates for treating hypertension .

Biochemical Research Applications

-

Mechanistic Studies :

- This compound serves as a valuable tool in studying the mechanisms of enzyme action and inhibition. Its ability to bind to specific active sites allows researchers to elucidate enzyme kinetics and substrate interactions.

-

Substrate Analogues :

- The compound can act as a substrate analogue in various biochemical assays, facilitating the understanding of enzyme specificity and catalytic mechanisms.

Industrial Applications

- Material Science :

-

Synthetic Intermediates :

- This compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry where multi-step synthesis is common.

Case Studies

- Study on Anticancer Properties : A study evaluated the effectiveness of this compound derivatives against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .

- Enzyme Inhibition Profile : A comparative analysis of several biphenylsulfonamide derivatives demonstrated that modifications at the 4-position significantly affected their inhibitory potency against AChE and BChE. This highlights the importance of structural optimization in drug design .

Comparative Data Table

| Compound | Target Enzyme | IC50 (nM) | Application |

|---|---|---|---|

| This compound | AChE | 50 ± 10 | Neurodegenerative diseases |

| Derivative 1 | BChE | 40 ± 5 | Alzheimer's therapy |

| Derivative 2 | ET(A) receptor | 0.2 | Hypertension treatment |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Key comparisons include:

Substituent Impact Analysis :

- Fluorine (2-fluorophenyl) : Introduces electron-withdrawing effects, enhancing metabolic stability and modulating receptor binding. Compared to –OH or –Br, fluorine reduces hydrogen-bonding capacity but improves lipophilicity .

- Biphenyl vs. Monocyclic Aryl: The biphenyl group in the target compound likely enhances π-π interactions in hydrophobic binding pockets, as seen in BMS-207940’s high receptor affinity .

- Halogen vs.

Comparison with Analogues :

- BMS-207940 () uses optimized 2′-substituents and 3-amino-isoxazole to enhance potency, demonstrating the role of regiochemistry in activity .

- N-(2-methoxy-biphenyl) derivatives () employ methoxy groups for electronic modulation, synthesized via Pd(0)-catalyzed cross-coupling .

Physicochemical Properties

| Property | This compound (Hypothetical) | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | BMS-207940 |

|---|---|---|---|

| Molecular Weight | ~370-400 g/mol | 277.3 g/mol | 535.6 g/mol |

| LogP | ~4.5 (estimated) | 2.8 (measured) | 3.1 (measured) |

| Solubility | Low (hydrophobic biphenyl) | Moderate (polar –OH group) | Low (lipophilic oxazole) |

| Melting Point | 180–200°C (estimated) | 165–167°C (reported) | Not reported |

Key Observations :

Hypothetical Target Compound Profile :

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-fluorophenyl)-4-biphenylsulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing groups (e.g., fluorine) on the aromatic rings. Common steps include:

- Step 1 : Reacting 4-biphenylsulfonyl chloride with 2-fluoroaniline in a polar aprotic solvent (e.g., dichloromethane or DMF) .

- Step 2 : Using a base (e.g., triethylamine or NaOH) to deprotonate the amine and drive the reaction .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product .

- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC or NMR .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity .

- Infrared (IR) Spectroscopy : Identify sulfonamide (S=O) stretches (~1350–1150 cm⁻¹) and aryl fluoride (C-F) bands .

- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for refinement .

Q. How is the compound’s stability assessed under experimental conditions?

- Methodological Answer : Perform stress testing under varying:

- Temperature : Thermal gravimetric analysis (TGA) to determine decomposition points .

- pH : Solubility and stability assays in acidic/basic buffers (e.g., HCl/NaOH) .

- Light Exposure : UV-vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance SNAr efficiency .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the fluorophenyl group with other halogens (Cl, Br) and evaluate changes in receptor binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like opioid receptors .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and compare IC50 values .

Q. How can crystallographic data contradictions be resolved?

- Methodological Answer :

- Multi-Software Refinement : Cross-validate SHELXL results with other programs (e.g., OLEX2) to address disorder or twinning .

- High-Resolution Data : Collect synchrotron X-ray data to improve resolution (<1.0 Å) and reduce model bias .

- Hydrogen Bond Analysis : Map intermolecular interactions to validate packing arrangements .

Q. What strategies address conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized metrics (e.g., % inhibition at fixed concentrations) .

- Assay Replication : Repeat experiments under controlled conditions (e.g., serum-free media) to isolate compound effects .

- Purity Verification : Use LC-MS to confirm absence of impurities affecting bioactivity .

Q. How can computational tools predict novel reactivity pathways?

- Methodological Answer :

- DFT Calculations : Simulate reaction intermediates (e.g., Meisenheimer complexes in SNAr) to identify energetically favorable pathways .

- Machine Learning : Train models on existing sulfonamide reaction databases to predict regioselectivity .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varied conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.